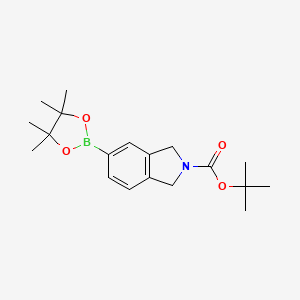

Tert-Butyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-carboxylat

Übersicht

Beschreibung

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate is a boronic ester derivative. This compound is significant in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its unique structure, featuring a boronic ester group, makes it a valuable intermediate in the synthesis of various complex molecules.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate is widely used in scientific research due to its versatility in organic synthesis. It is employed in the development of pharmaceuticals, agrochemicals, and advanced materials. In medicinal chemistry, it serves as a building block for the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents. Additionally, it is used in the synthesis of complex natural products and polymers .

Wirkmechanismus

Target of Action

Compounds with similar structures have been used in the synthesis of biologically active compounds such as crizotinib .

Mode of Action

Compounds containing the 1,3,2-dioxaborolane moiety are known to undergo borylation reactions . These reactions typically involve the formation of carbon-boron bonds, which can be further transformed into carbon-carbon or carbon-heteroatom bonds .

Biochemical Pathways

The compound’s boron-containing moiety is often involved in suzuki-miyaura cross-coupling reactions , which are widely used in organic synthesis.

Result of Action

It’s worth noting that compounds with similar structures have been used in the synthesis of biologically active compounds .

Action Environment

It’s known that the stability and reactivity of boronic acids and their derivatives can be influenced by factors such as temperature, ph, and the presence of certain functional groups .

Biochemische Analyse

Biochemical Properties

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with palladium catalysts, which are essential for the cross-coupling process .

Cellular Effects

The effects of Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of phosphatidylinositol 3-kinase (PI3K), an enzyme involved in cell growth and survival . By affecting PI3K activity, the compound can alter downstream signaling pathways, leading to changes in gene expression and metabolic processes within the cell.

Molecular Mechanism

At the molecular level, Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate exerts its effects through binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming reversible covalent bonds with active site residues. This interaction can lead to changes in enzyme conformation and activity, ultimately affecting cellular functions. Additionally, the compound’s boron moiety can participate in nucleophilic substitution reactions, further influencing biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but may degrade over extended periods or under harsh conditions, such as high temperatures or acidic environments . Long-term exposure to the compound can lead to cumulative effects on cellular processes, necessitating careful monitoring in experimental setups.

Dosage Effects in Animal Models

The effects of Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic potential, while higher doses can lead to adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm to the organism.

Metabolic Pathways

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound can affect metabolic flux and alter metabolite levels by modulating enzyme activity and participating in biochemical reactions . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffuse based on its chemical properties . Once inside the cell, it may localize to specific compartments or accumulate in certain tissues, affecting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate is determined by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s activity and function can be influenced by its localization, as it may interact with different biomolecules depending on its subcellular environment . Understanding the compound’s localization is essential for elucidating its mechanism of action and optimizing its use in biochemical research.

Vorbereitungsmethoden

The synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate typically involves the reaction of isoindoline derivatives with boronic esters. One common method includes the use of tert-butyl isoindoline-2-carboxylate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is usually carried out under inert conditions, such as an argon atmosphere, and at elevated temperatures to ensure complete conversion .

Analyse Chemischer Reaktionen

This compound primarily undergoes substitution reactions, particularly the Suzuki-Miyaura cross-coupling reaction. In this reaction, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming new carbon-carbon bonds. Common reagents used in these reactions include palladium acetate, triphenylphosphine, and potassium carbonate. The major products formed are biaryl or alkenyl derivatives, which are valuable in the synthesis of pharmaceuticals and organic materials .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate include other boronic esters such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These compounds share the boronic ester functional group but differ in their substituents and overall structure. The unique feature of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate is its isoindoline core, which provides additional reactivity and versatility in organic synthesis .

Biologische Aktivität

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline-2-carboxylate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of boron-containing derivatives, which are often investigated for their pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.

- Chemical Formula : C₁₉H₂₈BNO₄

- Molecular Weight : 345.24 g/mol

- IUPAC Name : tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole-2-carboxylate

- PubChem CID : 16102684

- Melting Point : 265–266 °C

The biological activity of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline-2-carboxylate is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing boron can influence cellular signaling pathways and exhibit anticancer properties by modulating protein interactions and enzyme activities.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of boron-containing compounds. For instance:

- In Vitro Studies : The compound has shown promising results in inhibiting the growth of cancer cell lines. A study demonstrated that certain derivatives exhibited selective cytotoxicity towards tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM .

- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could inhibit cancer cell motility and alter the localization of key signaling proteins involved in cell proliferation and survival .

Other Biological Activities

While the primary focus has been on anticancer effects, there is emerging evidence suggesting additional biological activities:

- Antimicrobial Activity : Some studies have indicated that boron-containing compounds may possess antimicrobial properties, although specific data on this compound is limited.

- Neuroprotective Effects : Research into related compounds suggests potential neuroprotective effects, possibly through anti-inflammatory mechanisms.

Data Summary and Case Studies

| Study | Methodology | Findings |

|---|---|---|

| Study A | In vitro cytotoxicity assays on cancer cell lines | Selective inhibition of tumorigenic cells at 10 µM; no effect on non-tumorigenic cells |

| Study B | Mechanistic analysis via protein localization assays | Altered localization of phosphoproteins linked to cell survival pathways |

| Study C | Antimicrobial activity screening | Preliminary results suggest potential efficacy against certain bacterial strains |

Eigenschaften

IUPAC Name |

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28BNO4/c1-17(2,3)23-16(22)21-11-13-8-9-15(10-14(13)12-21)20-24-18(4,5)19(6,7)25-20/h8-10H,11-12H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNKCVZBPCUBLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(C3)C(=O)OC(C)(C)C)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582873 | |

| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905273-91-8 | |

| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.